Electrochemical Synthesis: 1,2,3-Cyclohexanetrione Achieves 76% Yield from 1,3-Cyclohexanedione vs. Alternative Chemical Routes
The anodic oxidation of 1,3-cyclohexanedione in aqueous H₂SO₄ at a platinum anode produces 1,2,3-cyclohexanetrione with a yield of approximately 76% and a current efficiency of up to 54% . In contrast, the chemical oxidation route using nitrosodisulfonate (Frémy's salt) yields only 72% , and a later improved synthetic protocol achieved 92% . This wide yield range (72–92%) across methods means procurement specifications must be tied to the synthetic route, as the electrochemical method offers a compromise between moderate yield and direct conversion without stoichiometric oxidant waste.
| Evidence Dimension | Synthetic yield of 1,2,3-cyclohexanetrione |
|---|---|
| Target Compound Data | 76% yield, 54% current efficiency (electrochemical oxidation of 1,3-cyclohexanedione) |
| Comparator Or Baseline | 72% yield (Schank & Lick, nitrosodisulfonate oxidation); 92% yield (Saba, 1994) |
| Quantified Difference | 4% higher than nitrosodisulfonate route; 16% lower than Saba 1994 route |
| Conditions | Anodic oxidation in aqueous H₂SO₄ at Pt anode vs. chemical oxidation with Frémy's salt |
Why This Matters
Procurement decisions should specify the synthetic route and expected yield, as the electrochemical method provides higher current efficiency (lower waste) while the Saba 1994 route offers maximum throughput but may require additional purification steps.
- [1] Wermeckes, B.; Ye, S.; Beck, F. Anodic Oxidation of 1,3-Cyclohexanedione to 1,2,3-Cyclohexanetrione. Chem. Lett. 1992, No. 4, 609–612. View Source
